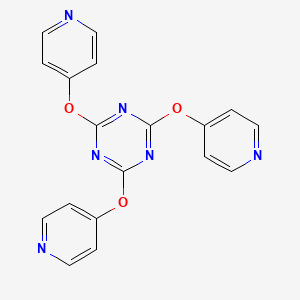

2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Scaffolds in Modern Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic compound characterized by three nitrogen atoms and three carbon atoms in an alternating arrangement. This structure imparts several key properties that make it a cornerstone in various chemical domains. The triazine ring is planar and electron-deficient, which makes it susceptible to nucleophilic substitution and a useful component in organic electronics. researchgate.netmdpi.com Its inherent symmetry and rigidity provide a stable core for constructing larger, well-defined molecular architectures. researchgate.net

These fundamental characteristics have led to the application of 1,3,5-triazine derivatives in a wide array of fields. They are integral to the development of pharmaceuticals, with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.govresearchgate.net Beyond medicine, triazine-based compounds are used as dyes, lubricants, analytical reagents, and herbicides. mdpi.com The exceptional stability and customizable electronic properties of the triazine core have also made it a valuable building block for creating advanced materials, including heat-resistant polymers and fluorescent sensors. researchgate.net

Overview of Functionalized Triazine Derivatives as Versatile Building Blocks

The true versatility of the 1,3,5-triazine scaffold is unlocked through functionalization. The most common precursor for synthesizing substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comresearchgate.net The three chlorine atoms on cyanuric chloride can be sequentially replaced by a wide variety of nucleophiles, such as those containing C-O, C-N, and C-S bonds. researchgate.netmdpi.com This step-wise substitution allows for precise control over the final molecular structure, enabling the creation of symmetrically and asymmetrically substituted triazines with tailored properties. researchgate.net

This "modular" nature makes functionalized triazines ideal building blocks for constructing complex supramolecular assemblies, polymers, and metal-organic frameworks (MOFs). acs.orgresearchgate.net By attaching different functional groups, chemists can fine-tune properties like solubility, electronic character, and coordinating ability. For instance, attaching aryl or hetaryl groups can lead to materials with unique photoluminescent properties for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.org The ability to introduce multiple reactive sites in a controlled manner has established functionalized triazines as indispensable tools in materials science and chemical genetics. acs.org

Positioning of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine within Advanced Materials Research

Within the vast family of triazine derivatives, this compound has emerged as a significant ligand in the field of advanced materials, particularly in the synthesis of coordination polymers and MOFs. cd-bioparticles.netnanochemazone.com This compound features a central 1,3,5-triazine core symmetrically functionalized with three pyridin-4-yloxy groups.

The key to its utility lies in the terminal pyridyl nitrogen atoms. These nitrogen atoms act as excellent coordination sites (Lewis bases) for binding to metal ions. The specific arrangement of these three pyridyl groups, pointing away from the central core in a trigonal fashion, makes this molecule a powerful three-directional or "tritopic" linker. This geometry is highly advantageous for the self-assembly of ordered, multidimensional networks. researchgate.net When reacted with metal salts, this compound can bridge multiple metal centers to form stable, porous frameworks with potentially high surface areas and tailored functionalities. These materials are actively being researched for applications in gas storage, catalysis, and sensing.

Scope and Contributions of Research on this compound and Related Systems

Research focused on this compound and its structural analogs, such as 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT), is primarily centered on crystal engineering and supramolecular chemistry. researchgate.netresearchgate.net The main goal is to leverage the predictable coordination behavior of these ligands to design and synthesize novel coordination polymers and MOFs with desired topologies and properties. nih.gov

Key contributions from this research include:

Synthesis of Novel Frameworks: Scientists have successfully used these ligands to construct a variety of coordination networks with diverse metal ions like copper(II), zinc(II), and silver(I), resulting in one-, two-, and three-dimensional structures. nih.gov

Exploration of Polymorphism: Studies on related systems like TPT have revealed the existence of different crystalline forms (polymorphs), each with unique packing arrangements and physical properties, such as mechanical elasticity. researchgate.netnih.gov

Functional Materials: The resulting frameworks have been investigated for practical applications. For example, some MOFs constructed from these ligands exhibit fluorescence, suggesting potential uses in optical sensing or as luminescent materials. nih.gov

The ongoing research continues to explore new metal-ligand combinations, synthetic conditions, and potential applications, further solidifying the importance of these triazine-based building blocks in the development of next-generation functional materials.

Data Tables

Table 1: Properties of this compound Data sourced from computational and experimental findings.

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₁₈H₁₂N₆O₃ chemscene.com |

| Molecular Weight | 360.33 g/mol chemscene.com |

| Physical Form | Solid sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 105.03 Ų chemscene.com |

| Rotatable Bonds | 6 chemscene.com |

| Hydrogen Bond Acceptors | 9 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

Table 2: Examples of Metal-Organic Frameworks (MOFs) Synthesized with a Related Ligand, 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (tpt) This table showcases the versatility of the core structure in forming diverse coordination polymers.

| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature | Ref |

| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | Ag(I) | 1D | Zigzag chain | nih.gov |

| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | Cu(II) | 3D | Layers linked by bidentate tpt | nih.gov |

| [Cu(tpt)(H₂btec)₁/₂]n | Cu(I) | 2D | Double-layered coordination polymer | nih.gov |

| {[Zn(tpt)(btec)₁/₂]·H₂O}n | Zn(II) | 2D | Coordination grid | nih.gov |

| [Cu₃(CN)₃(tpt)]n | Cu(I) | 3D | Honeycomb architecture | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tripyridin-4-yloxy-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O3/c1-7-19-8-2-13(1)25-16-22-17(26-14-3-9-20-10-4-14)24-18(23-16)27-15-5-11-21-12-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFUBOJSQQBGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NC(=NC(=N2)OC3=CC=NC=C3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine and Analogues

Fundamental Synthetic Approaches to Trisubstituted 1,3,5-Triazines

The cornerstone of 1,3,5-triazine (B166579) synthesis is the sequential modification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This precursor's three chlorine atoms can be displaced by a wide array of nucleophiles, offering a modular approach to constructing symmetrically and asymmetrically substituted triazines.

Nucleophilic Substitution Reactions on Cyanuric Chloride

The most prevalent method for synthesizing substituted 1,3,5-triazines is the nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride. nih.gov The reactivity of the chlorine atoms is significantly influenced by the number of substituents already present on the triazine ring. The first chlorine atom is highly reactive and can be substituted at low temperatures (around 0 °C). The introduction of the first substituent deactivates the ring, making the substitution of the second chlorine atom require more elevated temperatures, typically around room temperature. Finally, replacing the third chlorine atom often necessitates even higher temperatures, frequently at the boiling point of the solvent. nih.gov

This temperature-dependent reactivity allows for the controlled, stepwise introduction of different nucleophiles, a critical strategy for the synthesis of unsymmetrical trisubstituted triazines. nih.gov A variety of nucleophiles, including amines, alcohols, and thiols, can be employed in these reactions. The choice of solvent and base is also crucial for optimizing the reaction conditions and achieving high yields.

Stepwise Functionalization and Derivatization Strategies

The differential reactivity of the chlorine atoms in cyanuric chloride is the foundation for stepwise functionalization. By carefully controlling the reaction temperature and stoichiometry of the nucleophiles, it is possible to isolate mono- and di-substituted intermediates. These intermediates can then be reacted with different nucleophiles to generate asymmetrically substituted 1,3,5-triazines. mdpi.com

For instance, reacting cyanuric chloride with one equivalent of a nucleophile at a low temperature will predominantly yield the monosubstituted product. This product can then be isolated and reacted with a second, different nucleophile at a higher temperature to afford a disubstituted triazine. A final reaction with a third nucleophile at an even higher temperature completes the synthesis of the asymmetrically trisubstituted triazine. This stepwise approach offers a high degree of control over the final molecular architecture.

Specific Synthetic Protocols for Pyridyloxyl-Substituted Triazines

The synthesis of 2,4,6-tris(pyridin-4-yloxy)-1,3,5-triazine involves the reaction of cyanuric chloride with 4-hydroxypyridine (B47283). The nucleophilic attack by the hydroxyl group of 4-hydroxypyridine displaces the chlorine atoms on the triazine ring.

Incorporation of Pyridin-4-yloxy Moieties

To synthesize the target molecule, this compound, cyanuric chloride is treated with three equivalents of 4-hydroxypyridine in the presence of a suitable base. The base is necessary to deprotonate the hydroxyl group of 4-hydroxypyridine, forming the more nucleophilic pyridyloxide anion, which then attacks the electrophilic carbon atoms of the triazine ring. The reaction is typically carried out in a suitable solvent that can dissolve both the reactants and facilitate the reaction.

The reaction proceeds in a stepwise manner, with the substitution of all three chlorine atoms ultimately leading to the formation of the desired trisubstituted product. Given the symmetrical nature of the target molecule, the reaction can often be carried out in a "one-pot" fashion by using a stoichiometric amount of 4-hydroxypyridine and a suitable base, and by progressively increasing the reaction temperature to ensure complete substitution.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the synthesis of pyridyloxyl-substituted triazines are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, reaction temperature, and reaction time.

| Parameter | Effect on Reaction | Common Choices |

| Base | Deprotonates the hydroxyl group of 4-hydroxypyridine, activating it for nucleophilic attack. The strength of the base can influence the reaction rate. | Sodium hydride (NaH), potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), diisopropylethylamine (DIPEA) |

| Solvent | Solubilizes reactants and influences the reaction rate and selectivity. | Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (B52724) (MeCN), acetone |

| Temperature | Controls the stepwise substitution of chlorine atoms. Higher temperatures are required for subsequent substitutions. | 0 °C for the first substitution, room temperature for the second, and elevated temperatures (reflux) for the third. |

| Reaction Time | Sufficient time must be allowed for the reaction to go to completion at each temperature stage. | Monitored by techniques such as Thin Layer Chromatography (TLC) to determine the endpoint of each substitution step. |

For the synthesis of the symmetrically substituted this compound, a common approach involves dissolving 4-hydroxypyridine in a suitable solvent like DMF or THF, adding a base such as sodium hydride to form the alkoxide, and then adding cyanuric chloride. The reaction mixture is then heated to a temperature sufficient to drive the substitution of all three chlorine atoms to completion. Careful control of the stoichiometry of the reactants is crucial to maximize the yield of the desired trisubstituted product and minimize the formation of partially substituted byproducts.

Green Chemistry Principles in Triazine Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for 1,3,5-triazine derivatives. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chim.it

Several green approaches have been applied to triazine synthesis, including:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for reactions to be conducted in the absence of a solvent or in more environmentally benign solvents. chim.it This technique has been successfully employed for the selective preparation of both symmetrical and unsymmetrical 1,3,5-triazines. chim.it

Sonochemistry: The use of ultrasound has been shown to be an efficient method for the synthesis of 1,3,5-triazine derivatives. Sonochemical methods can lead to high yields in very short reaction times, often using water as a solvent, which is a significant advantage from a green chemistry perspective. nih.gov

Catalyst-based methods: The use of catalysts can reduce the need for stoichiometric reagents and can lead to more efficient and selective reactions. For instance, the cyclotrimerization of nitriles to form the triazine ring can be catalyzed by yttrium salts under solvent-free conditions. chim.it

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. Solvent-free methodologies are considered clean, economical, and safe procedures for the synthesis of 1,3,5-triazines. chim.it

These green chemistry approaches offer promising alternatives to traditional synthetic methods, leading to more sustainable and efficient processes for the production of this compound and its analogues.

Solvent-Free and Solid-Phase Methodologies

In the quest for more environmentally friendly and efficient chemical processes, solvent-free and solid-phase synthesis methodologies have gained significant attention.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted in the absence of a solvent, which reduces waste, cost, and the environmental impact associated with solvent use. These reactions are often facilitated by grinding the reactants together, sometimes with the aid of a catalyst, or by heating the mixture. For the synthesis of triazine derivatives, solvent-free approaches can offer advantages in terms of reaction rates and yields. For instance, the cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines has been successfully performed under solvent-free conditions using silica-supported Lewis acids as catalysts. researchgate.net While specific literature on the solvent-free synthesis of this compound is not abundant, the general principles of mechanochemistry and solid-state synthesis are applicable. The reaction would likely involve the intimate mixing of cyanuric chloride and 4-hydroxypyridine, possibly with a solid base to neutralize the HCl formed during the reaction.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, where one of the reactants is attached to a solid support (resin). This simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired product remains bound to the resin. This methodology has been employed in the synthesis of various triazine derivatives, including libraries of triazine dendrimers. researchgate.net In a hypothetical solid-phase synthesis of this compound, the triazine core could be anchored to the resin, followed by the sequential addition of 4-hydroxypyridine. Alternatively, a pyridin-4-yloxy moiety could be attached to the resin, which is then reacted with cyanuric chloride. The development of a facile solid-phase synthetic route would enable the rapid generation of a diverse range of analogues for various applications. nih.gov

Utilization of Ionic Liquids as Catalysts and Solvents

Ionic liquids (ILs) are salts with low melting points that are finding increasing use in chemical synthesis as "green" alternatives to traditional volatile organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a wide range of reactions.

In the context of triazine synthesis, ionic liquids can act as both the solvent and the catalyst. energetic-materials.org.cn Their use can lead to milder reaction conditions, easier product separation, and the potential for catalyst recycling. For example, a novel hybrid magnetic ionic-liquid has been synthesized and used as a heterogeneous catalyst for promoting multicomponent reactions. nih.gov While a specific protocol for the synthesis of this compound using ionic liquids is not detailed in the available literature, the synthesis of other triazine derivatives in ILs provides a strong precedent. The synthesis of 1,2,3-triazolium-based ionic liquids has been well-established, showcasing their versatility. researchgate.net The general approach would involve reacting cyanuric chloride with 4-hydroxypyridine in an appropriate ionic liquid, which could potentially be an acidic or basic IL to catalyze the nucleophilic substitution. The non-volatile nature of the ionic liquid would simplify the removal of any volatile byproducts, and the product could be isolated by extraction or precipitation.

Advanced Spectroscopic and Structural Characterization Techniques for Triazine Products

The unambiguous identification and detailed structural analysis of this compound and its analogues are crucial for understanding their properties and reactivity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For a symmetrical molecule like this compound, the NMR spectra are expected to be relatively simple. The ¹H NMR spectrum would show characteristic signals for the protons on the pyridine (B92270) rings. For the analogous compound, 2,4,6-Triallyloxy-1,3,5-triazine, the proton signals for the allyl groups are well-defined. chemicalbook.com Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbon atoms in the triazine and pyridine rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of a triazine derivative would exhibit characteristic absorption bands for the C=N stretching of the triazine ring and the C-O-C stretching of the ether linkages. For comparison, the FTIR spectrum of 2,4,6-triamino-1,3,5-triazine (melamine) shows strong IR absorption peaks for the NH₂ stretching. researchgate.net The NIST Chemistry WebBook provides IR spectral data for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-, which can serve as a reference for the triazine core vibrations. nist.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. The fragmentation pattern can provide further structural information. Mass spectral data is available for related compounds such as 2,4,6-Tris(allyloxy)-1,3,5-triazine and melamine. massbank.eunist.gov

Structural Characterization:

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not readily available, the crystal structures of analogous compounds such as 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine and polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been reported. nih.govresearchgate.net These studies reveal details about the packing of the molecules in the crystal lattice, including π-π stacking interactions and hydrogen bonding. nih.gov For instance, in the crystal of 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine, the triazine rings form Piedfort units, and the molecules are linked by C-H⋯O hydrogen bonds. nih.gov Such information is invaluable for understanding the solid-state properties of these materials.

Below is a table summarizing the expected and analogous characterization data.

| Technique | Expected/Analogous Data for this compound and Analogues |

| ¹H NMR | Signals corresponding to the protons of the pyridin-4-yloxy groups. For 2,4,6-Triallyloxy-1,3,5-triazine, characteristic peaks for the allyl protons are observed. chemicalbook.com |

| ¹³C NMR | Resonances for the carbon atoms of the triazine ring and the pyridin-4-yloxy substituents. |

| FTIR (cm⁻¹) | Characteristic absorptions for C=N stretching in the triazine ring and C-O-C ether linkages. |

| Mass Spec | Molecular ion peak confirming the molecular weight. Fragmentation pattern provides structural clues. |

| X-ray | Provides detailed information on bond lengths, angles, and crystal packing. Analogues show features like π-π stacking and hydrogen bonding. nih.govresearchgate.net |

Coordination Chemistry of 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine Scaffolds

Ligand Design Principles and Potential Coordination Sites within 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine

From a theoretical standpoint, the design of this compound as a ligand is based on a C3-symmetric scaffold. The primary coordination sites are the nitrogen atoms of the three terminal pyridyl groups. The lone pair of electrons on these nitrogen atoms makes them effective Lewis bases, capable of coordinating to a wide variety of metal centers. Unlike directly linked pyridyl-triazines, the nitrogen atoms of the central 1,3,5-triazine (B166579) ring are generally not considered primary coordination sites due to their lower basicity. The ether linkages introduce a degree of rotational freedom, allowing the pyridyl rings to orient themselves to accommodate the geometric preferences of different metal ions. This flexibility could potentially lead to the formation of unique and complex coordination architectures that are not accessible with more rigid ligand systems.

Mononuclear and Polynuclear Metal Complex Formation

While specific examples are not documented in the literature, the tritopic nature of the ligand suggests its strong potential for forming both mononuclear and polynuclear metal complexes.

Coordination with Transition Metal Ions (e.g., Cu, Zn, Co, Ag, Ni)

Hypothetically, the reaction of this compound with transition metal ions could lead to a variety of structures. The formation of mononuclear complexes would likely involve a single metal center coordinated to one, two, or three of the ligand's pyridyl groups, with the remaining coordination sites on the metal being occupied by solvent molecules or anions. More commonly, its design as a trivalent linker would favor the formation of polynuclear structures, such as coordination polymers or discrete cages, where the ligand bridges multiple metal centers.

Coordination with Lanthanide Series Elements

The coordination of this ligand with lanthanide ions is another unexplored area. Lanthanide ions are characterized by their larger ionic radii and higher coordination numbers. The flexibility of the ether linkages in this compound could be particularly advantageous in satisfying the demanding coordination spheres of these elements, potentially leading to complexes with interesting photoluminescent or magnetic properties.

Diverse Coordination Modes and Denticity in Resultant Metal Complexes

Based on its structure, this compound can be predicted to exhibit various coordination modes and denticities. It could act as a monodentate ligand through a single pyridyl nitrogen, a bidentate ligand bridging two metal centers, or, most likely, a tridentate linker connecting three separate metal ions. The specific mode would be influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the solvent system used during synthesis.

Electrochemical Behavior of Metal-Triazine Complexes

The electrochemical properties of metal complexes derived from this ligand remain uninvestigated. The electron-deficient triazine core, coupled with the pyridyl units, suggests that the ligand could participate in redox processes. The coordination of metal ions would be expected to modulate these properties, and cyclic voltammetry studies would be necessary to understand the electrochemical behavior of any resulting metal-triazine complexes.

Crystal Engineering and Structural Elucidation of Coordination Compounds

The C3 symmetry and versatile coordination capabilities of this compound make it a promising candidate for crystal engineering. It could be employed as a trigonal building block to construct porous 2D or 3D metal-organic frameworks. The length and flexibility of the pyridin-4-yloxy arms would influence the pore size and topology of the resulting networks. However, without experimental data, the specific crystalline structures that may form remain a matter of speculation. Single-crystal X-ray diffraction would be the definitive method for elucidating the precise structures of any coordination compounds formed.

Supramolecular Architectures and Self Assembly Processes Involving 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine Derivatives

Non-Covalent Interactions in Triazine-Based Systems

The formation of stable supramolecular structures is predominantly governed by a variety of non-covalent interactions. In triazine-based systems, hydrogen bonding and π-π stacking are among the most influential forces driving the assembly process.

Hydrogen bonds play a crucial role in directing the self-assembly of triazine derivatives. In the case of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) self-assembled on a Au(111) surface, the formation of intricate hydrogen bonding networks has been observed. nih.gov The molecules within these assemblies are interconnected through single -CH···N- hydrogen bonds, while molecules at the boundaries of half-unit cells are linked by double -CH···N- hydrogen bonds. nih.gov This demonstrates the capacity of the pyridyl nitrogen atoms and hydrogen atoms on the aromatic rings to act as hydrogen bond acceptors and donors, respectively, leading to the formation of well-ordered two-dimensional structures. The cooperative action of these numerous non-covalent forces is essential for creating synthetic supramolecular structures. nih.gov

Host-Guest Chemistry and Inclusion Complex Formation

The ability of triazine-based compounds to form porous structures makes them excellent candidates for host-guest chemistry and the formation of inclusion complexes. Metal-organic frameworks (MOFs) constructed from ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) have demonstrated the capacity to encapsulate guest molecules within their cavities. tcichemicals.com For instance, TPT has been utilized in the "Crystalline Sponge Method," where it forms a porous crystalline network that can absorb and orient guest molecules for single-crystal X-ray diffraction analysis. tcichemicals.com The formation of two porous Ni-MOFs with TPT highlights the role of the ligand in creating frameworks with selective adsorption properties, for example towards CO2. rsc.org The flexible nature of some of these frameworks allows for guest-induced structural transformations. rsc.org

Chiral Resolution and Enantioselective Self-Assembly Phenomena

Spontaneous chiral resolution is a fascinating aspect of supramolecular chemistry where achiral molecules self-assemble into chiral superstructures. This phenomenon has been observed in derivatives of 2,4,6-tris(pyridin-4-yloxy)-1,3,5-triazine. For example, the self-assembly of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) on a Au(111) surface leads to the formation of enantiomorphous domains. nih.gov Within these domains, the molecules adopt a specific adsorption orientation, leading to either right-handed (R-TPTZ) or left-handed (L-TPTZ) structures. nih.gov This spontaneous chiral resolution is a result of the subtle interplay between intermolecular interactions and the interaction of the molecules with the substrate. nih.gov

Solvent-Controlled Supramolecular Assembly and Polymorphism

The solvent in which self-assembly occurs can have a profound impact on the final supramolecular architecture, often leading to the formation of different polymorphs. Polymorphism is the ability of a compound to crystallize in more than one crystal structure. In the case of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), two polymorphs, TPT-I and TPT-II, have been identified, and the crystallization conditions are a dominant factor in determining which form is produced. researchgate.netnih.gov The two polymorphs exhibit different properties, such as density and melting point, which are a consequence of their different molecular packing and intermolecular interactions. researchgate.netnih.gov Furthermore, the synthesis of two distinct porous Ni-MOFs based on TPT was achieved by regulating the solvent used, resulting in one rigid framework and one flexible, interpenetrated framework with different sorption properties. rsc.org

Interactive Data Table of TPT Polymorphs

| Property | TPT-I | TPT-II |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P_bca_ | I2/a |

| Density | Lower | Higher |

| Melting Point | Slightly higher | Slightly lower |

| Intermolecular Interactions | Stronger | Weaker |

Applications in Reticular Chemistry: Metal Organic Frameworks Mofs Incorporating 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine Linkers

Design and Synthesis of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine as a MOF Linker

The design of this compound as a MOF linker is predicated on several key molecular features. The central 1,3,5-triazine (B166579) core provides a rigid, planar anchor with C3 symmetry. This symmetric arrangement of nitrogen atoms makes the triazine ring electron-deficient, which can influence the electronic properties of the resulting MOF. Connected to this core are three pyridin-4-yloxy arms. The ether linkage (C-O-C) introduces a degree of conformational flexibility compared to directly bonded analogues like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), potentially allowing for structural fluxionality or adaptation during framework assembly. Finally, the terminal pyridyl groups offer well-defined nitrogen donor sites positioned at 120° angles, making the molecule an excellent tritopic node for coordination with metal centers.

The synthesis of this linker is typically achieved through a well-established nucleophilic aromatic substitution reaction. The process involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with three equivalents of a nucleophile. In this case, 4-hydroxypyridine (B47283) serves as the nucleophile. The reaction proceeds stepwise, with the substitution of each chlorine atom on the triazine ring. The reactivity of the triazine ring decreases with each substitution, often requiring a gradual increase in temperature to drive the reaction to completion. A base, such as sodium hydride or a non-nucleophilic amine, is used to deprotonate the 4-hydroxypyridine, forming the more reactive pyridin-4-olate (B372684) anion, which then displaces the chloride ions on the triazine ring.

Fabrication of One-, Two-, and Three-Dimensional MOF Architectures

The tritopic and angular nature of the this compound linker makes it a versatile building block for constructing MOFs with diverse dimensionalities. The self-assembly process, typically under solvothermal conditions, combines the linker with metal salts, leading to the crystallization of 1D, 2D, or 3D coordination polymers.

One-Dimensional (1D) Architectures: Coordination with metal ions that favor linear or simple angular geometries can result in the formation of zigzag or helical chains.

Two-Dimensional (2D) Architectures: When combined with metal nodes that can connect three linkers in a plane, extended layered structures, often with a honeycomb-like (6,3) topology, can be formed.

Three-Dimensional (3D) Architectures: The use of metal centers or secondary building units (SBUs) with coordination geometries that provide out-of-plane connectivity enables the extension of the network into three dimensions, creating porous frameworks.

The final topology of a MOF is not solely dependent on the organic linker but is critically influenced by the coordination environment of the metal ion and the presence of other ligands. The choice of metal dictates the coordination number and preferred geometry of the resulting SBU. For instance, Ag(I) often adopts a linear or trigonal geometry, which might favor 1D or 2D structures. nih.gov In contrast, transition metals like Cu(II), Zn(II), or Ni(II) can adopt geometries ranging from tetrahedral to square planar to octahedral, providing the versatility needed to form complex 3D nets. researchgate.netrsc.org

Auxiliary ligands, particularly polycarboxylates like 1,3,5-benzenetricarboxylic acid (H3BTC), play a crucial role as secondary linkers. rsc.orgrsc.org These ligands can bridge metal ions to form polynuclear SBUs, such as the paddle-wheel units common in MOF chemistry, which act as higher-connectivity nodes. The interplay between the N-donor pyridyl arms of the triazine linker and the O-donor carboxylate groups of the auxiliary ligand with the metal centers allows for the construction of intricate, multi-component frameworks with unique topologies and pore environments that would be inaccessible with the triazine linker alone. rsc.org

Table 1: Influence of Metal Ion Geometry on Potential MOF Dimensionality This table is illustrative and shows potential outcomes based on common coordination geometries.

| Metal Ion | Common Coordination Geometry | Potential Dimensionality with a C3-Symmetric Linker |

|---|---|---|

| Ag(I) | Linear, Trigonal | 1D (Zigzag/Helical), 2D (Layered) |

| Cu(II) | Square Planar, Octahedral | 2D (Layered), 3D (Pillared) |

| Zn(II) | Tetrahedral | 3D (Interpenetrated Nets) |

| Cd(II) | Octahedral, Heptacoordinate | 3D (Complex Nets) |

| Ni(II) | Octahedral | 3D (Porous Frameworks) |

The significant length and symmetric nature of the this compound linker can lead to the formation of open frameworks with large potential voids. To minimize the free volume, these frameworks often exhibit interpenetration, where two or more independent networks coexist within the same crystal lattice. While sometimes viewed as a challenge to achieving high porosity, interpenetration can also be a tool to tune pore size and enhance framework stability.

Control over the degree of interpenetration is a key challenge in MOF synthesis. A closely related linker, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), when reacted with zinc nitrate, forms a two-fold interpenetrated 3D framework. mdpi.com This demonstrates the propensity of this linker family to form such structures. Several strategies can be employed to manage interpenetration:

Solvent Templating: The size and shape of solvent molecules can act as templates during crystallization, occupying the void space and preventing or directing the nature of interpenetration.

Auxiliary Ligands: The use of bulky auxiliary ligands can sterically hinder the formation of multiple networks.

Reaction Temperature: Modifying the synthesis temperature can influence the kinetics of crystal growth, sometimes favoring a non-interpenetrated phase.

By managing these factors, it is possible to control the porosity of the resulting MOFs, tailoring them for specific applications in gas storage or separation.

Post-Synthetic Modification and Functionalization of Triazine-Derived MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a pre-existing MOF without altering its underlying topology. rsc.org This allows for the fine-tuning of a material's properties after its initial synthesis. While the this compound linker lacks common reactive groups like amino or bromo moieties, several PSM pathways can be envisioned for MOFs derived from it.

Pyridine (B92270) N-alkylation: The nitrogen atom of the pyridyl group is a nucleophilic site that can be alkylated, for example, with alkyl halides. This would introduce positive charges into the framework, which could enhance its affinity for anionic species or polar molecules like CO2.

Lewis Acid Catalysis: The uncoordinated nitrogen atoms of the central triazine ring could potentially act as Lewis basic sites. Furthermore, if the framework is designed to have open metal sites, these can be targeted for functionalization or used directly for catalysis.

Guest Encapsulation: The pores of a triazine-derived MOF can be functionalized by encapsulating active molecules, such as catalysts or photoactive dyes, leading to composite materials with emergent properties.

Research on related triazine-based MOFs has demonstrated the feasibility of PSM. For instance, amino-functionalized triazine MOFs have been successfully modified using anhydrides and other reagents, showcasing the potential to chemically alter these frameworks. rsc.org

Applications in Reticular Chemistry: Covalent Organic Frameworks Cofs Derived from 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine Building Blocks

Role of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine in COF Construction

The molecule this compound possesses key features that make it an intriguing, albeit challenging, candidate for COF synthesis. Its central 1,3,5-triazine (B166579) ring provides a rigid, planar, and trigonal core, which is a foundational requirement for creating ordered, porous two-dimensional (2D) or three-dimensional (3D) networks. The electron-deficient character of the triazine ring can influence the electronic properties of the resulting framework, making it potentially suitable for applications in photocatalysis and electronics.

However, in its native form, this compound is not a typical COF precursor. The formation of COFs relies on the creation of strong covalent bonds between building blocks, commonly through reversible reactions that allow for error correction and crystallization. Standard synthetic routes often require building blocks to possess reactive functional groups such as amines, aldehydes, boronic acids, or nitriles. The pyridyl nitrogen atoms in this compound are primarily Lewis basic sites. While this characteristic is extensively exploited for coordination to metal ions in the formation of Metal-Organic Frameworks (MOFs), it does not lend itself to direct covalent bond formation with other organic monomers under typical COF synthesis conditions. researchgate.netnih.govrsc.org

For this molecule to be used as a primary building block in COF synthesis, it would need to be chemically modified to include appropriate reactive groups. For example, the introduction of aldehyde or amine functionalities onto the pyridyl rings would transform it into a viable trigonal node for condensation reactions. Alternatively, novel polymerization strategies that can leverage the existing structure would be required.

Synthetic Strategies for Triazine-Based COFs

While COFs based on this compound are not yet reported, a variety of synthetic strategies have been successfully employed to construct robust, crystalline COFs using other functionalized triazine derivatives. These methods primarily rely on forming strong covalent linkages between triazine-based nodes and complementary organic linkers.

Imine condensation, or Schiff base reaction, is one of the most widely used methods for COF synthesis due to the reversibility of the C=N bond formation, which facilitates the growth of highly crystalline frameworks. In this approach, a triazine core functionalized with amine groups, such as 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (B82883) (TAPT), is reacted with a multitopic aldehyde linker. Conversely, a triazine core bearing aldehyde groups can be reacted with a multivalent amine.

For instance, a COF named TAPT-OH-COF was synthesized by reacting TAPT with 2,5-dihydroxyterephthalaldehyde. nih.gov This reaction creates a porous, crystalline framework held together by imine linkages. The resulting triazine-based COFs often exhibit high thermal and chemical stability. Theoretical calculations have shown that the inclusion of an electron-withdrawing triazine core in an imine-linked COF can enhance charge separation, a beneficial property for photocatalysis.

Table 1: Examples of Imine-Linked Triazine-Based COFs

| COF Name | Monomers | Key Feature |

|---|---|---|

| TAPT-OH-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (TAPT) + 2,5-dihydroxyterephthalaldehyde | Screened via density functional theory for mycotoxin adsorption. nih.gov |

Other Covalent Linkages (e.g., sp2-C, vinyl, hydrazone)

Beyond imine chemistry, other covalent linkages have been explored to create triazine-based COFs with diverse properties.

Vinyl Linkages (sp2-C): Vinyl-linked COFs can be synthesized via base-catalyzed aldol (B89426) condensation or Knoevenagel polycondensation. These reactions create C=C bonds that extend the π-conjugation across the framework more effectively than imine bonds. For example, vinylene-linked COFs have been prepared by reacting 2,4,6-trimethyl-1,3,5-triazine (B3029894) with multitopic aryl aldehydes. The electron-deficient nature of the triazine ring makes the terminal methyl hydrogens acidic enough to be abstracted by a base, initiating the condensation process.

Hydrazone Linkages: Hydrazone-linked COFs are formed by the condensation of a hydrazine-containing monomer with an aldehyde-functionalized monomer. These frameworks are noted for their high stability and porosity. A hydrazone-based COF constructed from functionalized triazine and phenyl building blocks was reported to form a layered honeycomb-type lattice with a large surface area and demonstrated activity in photocatalytic hydrogen production.

Engineering of COF Topology, Crystallinity, and Pore Structures

The rational design of building blocks is central to controlling the structural features of triazine-based COFs. The C3 symmetry of the 1,3,5-triazine core naturally predisposes it to form 2D hexagonal networks when combined with linear, C2-symmetric linkers. This predictable outcome allows for the precise engineering of the framework's topology.

The final topology can also be more complex. For example, the reaction between a planar triangular (D3h symmetry) node and a tetragonal prism (D2h symmetry) node can result in a 3D COF with a novel topology, leading to a multidirectional pore network. nih.gov

Crystallinity is governed by the reversibility of the bond-forming reaction and the reaction conditions. Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method that promotes the growth of well-ordered crystals. The choice of solvent and catalyst can also significantly impact the crystallinity of the final product.

The pore structure, including pore size and shape, is directly dictated by the dimensions of the triazine building block and the length of the organic linker. Longer linkers result in larger pores, which can be advantageous for applications involving the diffusion of large molecules. The flexibility or rigidity of the building blocks also plays a role; flexible linkers, such as those containing ether bonds similar to this compound, can lead to unpredictable but potentially useful properties like increased crystallinity or larger cavity sizes compared to COFs made from rigid, flat linkers.

Functionalization Approaches for Triazine-Based COFs

The properties of triazine-based COFs can be tailored for specific applications through functionalization. This can be achieved in two primary ways: pre-synthetic functionalization of the building blocks or post-synthetic modification of the assembled framework.

Pre-Synthetic Functionalization: This "bottom-up" approach involves designing and synthesizing monomers that already contain the desired functional groups. For example, introducing pyridine (B92270) linkers into a covalent triazine framework created a bidirectional electron donor-acceptor system, which dramatically enhanced the material's performance in adsorbing and photocatalytically degrading organic pollutants. nih.gov Similarly, building blocks containing carboxylic acid groups can be used to create frameworks with a strong affinity for capturing acidic gases like CO2 and SO2.

Post-Synthetic Modification: This method involves chemically modifying the COF after its initial synthesis. It is a powerful tool for introducing functionalities that might not be compatible with the initial COF-forming reaction conditions. The pyridyl nitrogen atoms present in a molecule like this compound would be ideal candidates for post-synthetic modification. If this unit were successfully incorporated into a COF structure, these nitrogen sites could be:

Quaternized: Reaction with alkyl halides to introduce permanent positive charges, useful for anion exchange applications.

Metalated: Coordinated with metal ions to create single-atom catalysts or enhance sensing capabilities.

Protonated: Exposed to acid to modulate the surface properties and hydrophilicity of the pores.

This approach allows for the creation of highly sophisticated materials where the structural integrity of the COF provides a robust platform for precisely positioned chemical functionality.

Catalytic Applications of 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine Systems

Heterogeneous Catalysis Utilizing Triazine-Based MOFs and COFs

Triazine-containing ligands are widely used to construct robust MOFs and COFs for heterogeneous catalysis. The nitrogen-rich triazine core and the functional peripheral groups of the ligands can provide active sites for catalytic reactions. For instance, MOFs constructed from the similar ligand 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) have been investigated for their catalytic and photocatalytic activities, attributed to their structural stability and the availability of active sites. However, specific examples and performance data for heterogeneous catalysis using MOFs or COFs synthesized with 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine as the linker could not be found in the reviewed literature.

Electrocatalysis: Oxygen Reduction Reactions and Other Processes

The electrocatalytic properties of triazine-based materials are an area of active research, particularly for the oxygen reduction reaction (ORR), which is crucial for energy conversion technologies like fuel cells. Research on related compounds, such as Co(II)-MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), has shown that these materials can be precursors to efficient Co, N-codoped porous carbon electrocatalysts for ORR. rsc.org The electron-withdrawing nature of the triazine ring is thought to enhance the redox activity of the metal center. Despite the potential of the pyridyl nitrogen atoms in this compound to coordinate with metal ions and form electrocatalytically active sites, no specific studies detailing its application or performance in ORR or other electrocatalytic processes were identified.

Photocatalysis for Energy Conversion and Chemical Transformations

The conjugated π-systems and high nitrogen content of triazine-based frameworks make them promising candidates for photocatalysis, capable of absorbing light and generating electron-hole pairs for chemical reactions.

Visible Light Photocatalysis for Hydrogen Peroxide Production

The photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen is a green and sustainable alternative to the current industrial anthraquinone (B42736) process. Covalent triazine frameworks (CTFs) have been explored for this purpose. researchgate.net Research has demonstrated that designing photocatalysts that suppress H₂O₂ decomposition is key to achieving high yields. rsc.org However, there is no available research that specifically employs this compound-based materials for the visible-light-driven synthesis of H₂O₂.

Photocatalytic Hydrogen Evolution

Harnessing solar energy for hydrogen production from water is a critical goal for a sustainable energy future. Triazine-based materials, due to their electronic properties, are studied for this application. For example, composite photocatalysts formed by coupling graphitic carbon nitride (g-C₃N₄) with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) have shown significantly enhanced photocatalytic activity for H₂ evolution under visible light. rsc.org The TAPT molecules are believed to act as a hole relay, improving charge separation. rsc.org Nevertheless, studies detailing the use and efficacy of frameworks or composites containing this compound for photocatalytic hydrogen evolution are currently absent from the scientific literature.

Advanced Materials Science Applications

Integration in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials

The electron-deficient nature of the triazine ring makes its derivatives, including 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine, promising candidates for electron transport materials (ETMs) in OLEDs. Efficient electron transport is crucial for achieving charge balance within the emissive layer of an OLED, which directly impacts the device's efficiency and operational stability. While specific performance data for this compound in OLEDs is not extensively documented in publicly available research, the broader class of triazine-based materials has demonstrated significant potential.

Triazine derivatives are known to possess high electron mobility, which facilitates the efficient movement of electrons from the cathode towards the emissive layer. The incorporation of pyridyl groups can further enhance electron injection and transport properties. The performance of triazine-based ETMs is often evaluated by fabricating multilayer OLED devices and measuring key parameters such as current efficiency, power efficiency, and external quantum efficiency (EQE). For instance, a solution-processed OLED incorporating a different triazine-based emitter, 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tris(N,N-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)aniline), when doped with 1,3-di(9H-carbazol-9-yl)benzene (mCP), achieved a maximum current efficiency of 18.8 cd A⁻¹ and a maximum luminance of 12,580 cd m⁻² researchgate.net. This highlights the potential of the triazine core in constructing high-performance OLEDs.

Application in Photovoltaic Devices for Charge Transport and Light Absorption

In the realm of organic photovoltaics (OPVs), triazine-based compounds are explored for their roles as both electron acceptors and light-absorbing materials. The electron-accepting properties of the triazine core can facilitate charge separation at the donor-acceptor interface, a critical process for generating photocurrent. While direct application of this compound in photovoltaic devices is not well-documented, related triazine derivatives have shown promise. For example, the presence of a triazine core in molecules like 3-(4,6-bis(4-bromophenoxy)-1,3,5-triazin-2-yl)-2,6-difluorophenyl)diphenylphosphine oxide (Br-PO-TAZ) and 4,4′-((6-(3-(diphenylphosphoryl)-2,4-difluorophenyl)-1,3,5-triazine-2,4-diyl)bis(oxy)) dibenzonitrile (CN-PO-TAZ) has been shown to significantly improve the power conversion efficiencies (PCEs) of solar cells, with PCEs reaching up to 8.33% in inverted organic solar cells (IOSCs) with CN-PO-TAZ mdpi.com.

The ability of triazine compounds to be chemically modified allows for the tuning of their electronic energy levels (HOMO and LUMO) to match those of donor materials, thereby optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. The broad absorption spectra of some triazine derivatives also contribute to efficient light harvesting across the solar spectrum.

Development of Chemosensors and Sensory Materials

The pyridyl nitrogen atoms in this compound offer potential coordination sites for metal ions and other analytes, making it a candidate for the development of chemosensors. The binding of an analyte can induce changes in the photophysical properties of the molecule, such as its fluorescence or absorption spectrum, providing a detectable signal.

Research on the closely related compound, 2,4,6-tris(2-pyridyl)-1,3,5-triazine, has demonstrated its utility as a fluorescent sensing platform. For instance, nanobelts of this compound have been used for the detection of DNA nih.gov. The sensing mechanism is based on the fluorescence quenching of a labeled single-stranded DNA (ssDNA) probe upon adsorption onto the nanobelt surface via π-π stacking interactions. Hybridization with a complementary target DNA strand leads to the formation of a double-stranded DNA (dsDNA), which detaches from the nanobelt, restoring the fluorescence. While this specific application has not been reported for the pyridin-4-yloxy derivative, the underlying principle suggests its potential in similar sensory applications.

Photophysical Investigations: Luminescence and Optoelectronic Properties

The photophysical properties of triazine derivatives are of fundamental interest for their application in optoelectronic devices. These properties are largely dictated by the nature of the substituents on the triazine core. Aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine core have been shown to exhibit beneficial light-emission properties nih.gov. The absorption spectra of these dendrimers typically show bands around 250 nm and 325 nm, which are attributed to π–π* transitions of the benzene and 1,3,5-triazine (B166579) moieties nih.gov.

Photochromism and Photomagnetism in Triazine-Derived Complexes

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, and photomagnetism, the light-induced change in magnetic properties, are fascinating phenomena with potential applications in molecular switches and high-density data storage. While there are no specific reports on the photochromic or photomagnetic properties of this compound, research on related triazine complexes provides insights into this area.

For instance, Ni(II) complexes based on the photoactive 2,4,6-tris-2-pyridyl-1,3,5-triazine (TPTz) ligand have been shown to exhibit electron-transfer-dominated photochromism upon light irradiation, leading to the generation of stable radicals figshare.comnih.gov. Furthermore, magnetic couplings between these photogenerated radicals and the paramagnetic Ni(II) ions can result in photomagnetic effects figshare.comnih.gov. Another related compound, 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (tpt), has demonstrated unprecedented photochromism in the crystalline state, which is believed to originate from intramolecular charge separation and the formation of a triplet diradical product nih.govresearchgate.net. These findings suggest that the triazine core can be a key component in the design of novel photoresponsive materials.

Theoretical and Computational Studies of 2,4,6 Tris Pyridin 4 Yloxy 1,3,5 Triazine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

For 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and torsional angles. The presence of flexible ether (C-O-C) linkages makes this crucial for understanding the molecule's preferred shape.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability and the energy required for electronic excitation.

Map Electrostatic Potential (ESP): An ESP map would reveal the distribution of charge across the molecule. For this compound, it would highlight the electron-deficient nature of the central triazine ring and the electron-rich regions around the nitrogen atoms of the pyridine (B92270) rings and the oxygen atoms of the ether linkages. This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding intermolecular interactions.

Predict Spectroscopic Properties: DFT calculations can simulate infrared (IR), Raman, and UV-Visible spectra, which can then be compared with experimental data to validate the computed structure.

Basic computational descriptors, often derived from DFT-based methods, provide a preliminary look at the molecule's properties.

| Computed Property | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 105.03 Ų | Predicts transport properties and intermolecular interactions. chemscene.com |

| LogP | 3.4335 | Indicates the molecule's hydrophobicity. chemscene.com |

| Hydrogen Bond Acceptors | 9 | Highlights sites (N and O atoms) for potential hydrogen bonding. chemscene.com |

| Rotatable Bonds | 6 | Indicates the molecule's conformational flexibility. chemscene.com |

Molecular Dynamics (MD) Simulations for Supramolecular Interactions and Assembly Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD can model the behavior of a system at the atomic level, providing a dynamic view of molecular interactions and processes.

For this compound, MD simulations would be instrumental in:

Predicting Self-Assembly: This molecule possesses features conducive to forming organized supramolecular structures, such as flat aromatic rings for π-π stacking and nitrogen/oxygen atoms for hydrogen bonding. MD simulations can predict how multiple molecules would interact and arrange themselves in different solvents or in the solid state, revealing potential crystal packing motifs or self-assembled monolayers.

Analyzing Solvation Effects: Simulations can model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution.

Investigating Conformational Dynamics: The six rotatable C-O bonds grant this molecule significant flexibility. MD simulations can explore the landscape of possible conformations, identifying the most populated shapes and the energy barriers between them. This is key to understanding how the molecule's shape changes in response to its environment.

Modeling Host-Guest Interactions: The electron-rich cavities and nitrogen sites make this molecule a candidate for forming complexes with metal ions or other guest molecules. MD simulations can model the stability and dynamics of such host-guest systems, which is relevant to its application in areas like metal-organic frameworks (MOFs).

Energy Framework Analysis for Intermolecular Interactions and Mechanical Properties

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. Based on quantum chemical calculations (typically from DFT), this method provides a clear picture of the forces holding the crystal together, which is essential for understanding and predicting its physical properties.

While a crystal structure of this compound is not available for such an analysis, the methodology can be described. The analysis involves:

Calculating the interaction energies between a central molecule and all its neighbors within a defined radius.

Decomposing these energies into electrostatic, dispersion, and repulsion components.

Visualizing these interaction energies as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder corresponds to the strength of the interaction.

This analysis would reveal the dominant forces in the crystal, such as π-π stacking between the triazine and pyridine rings or electrostatic interactions involving the polar C-N and C-O bonds. In studies of the related compound 2,4,6-tris(4-pyridyl)-1,3,5-triazine, energy framework analysis has been used to interpret its elasticity and bending behavior by mapping the topology of intermolecular forces. chemscene.comresearchgate.net For this compound, such an analysis would be critical for predicting mechanical properties like hardness, elasticity, and potential for plastic deformation.

| Interaction Type | Contributing Moieties | Predicted Importance |

|---|---|---|

| π-π Stacking | Triazine rings, Pyridine rings | High (major contributor to crystal packing) |

| C-H···N Interactions | Pyridine C-H donors, Triazine/Pyridine N acceptors | Moderate (directional, influences packing) |

| C-H···O Interactions | Pyridine C-H donors, Ether O acceptors | Moderate (directional, influences packing) |

| Dispersion Forces | Entire molecule | High (significant overall contribution) |

Prediction of Structural Conformations and Stability

Key computational approaches include:

Conformational Searches: Systematic or stochastic search algorithms can be used to explore the rotational possibilities of the C-O bonds. By calculating the energy of thousands of potential structures, these searches can identify low-energy, stable conformers.

Potential Energy Surface (PES) Scans: By systematically rotating one or two torsional angles while optimizing the rest of the geometry, a PES scan can map out the energy landscape. This reveals the most stable conformations (energy minima) and the transition states (saddle points) that separate them, providing insight into the flexibility of the molecule.

Thermodynamic Analysis: Frequency calculations on the optimized geometries of different conformers can determine their relative Gibbs free energies, providing a prediction of their relative populations at a given temperature. The stability of triazine derivatives is known to be influenced by factors such as the electron density of the ring and the surrounding environment.

For this compound, a key conformational question is the relative orientation of the three pyridyl rings. They could adopt a "propeller-like" conformation, all twisted in the same direction, or a more complex arrangement. Understanding these stable structures is the first step in predicting how the molecule will interact with others to form larger assemblies.

Future Research Directions and Concluding Perspectives

Evolution of Synthetic Methodologies and Scalability

The foundational synthesis of 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine is predicated on established organic chemistry principles, specifically the sequential nucleophilic aromatic substitution of cyanuric chloride. The conventional approach involves reacting cyanuric chloride with three equivalents of 4-hydroxypyridine (B47283) in the presence of a base. However, future research must evolve beyond this basic protocol to address efficiency, purity, and scalability.

Future Research Focus in Synthesis:

Optimization of Reaction Conditions: A systematic investigation into solvents, bases, and temperature profiles is required to maximize yield and minimize side products. Green chemistry principles should guide the selection of less hazardous solvents and more energy-efficient conditions.

Advanced Synthetic Methods: Moving beyond traditional batch synthesis is crucial for scalability. Future methodologies to be explored should include:

Continuous Flow Synthesis: Offers superior control over reaction parameters, leading to higher consistency, improved safety, and easier scale-up.

Mechanochemistry: Techniques such as liquid-assisted grinding could offer a solvent-minimal or solvent-free alternative, reducing environmental impact and potentially accessing different polymorphs. researchgate.net

Microwave-Assisted Synthesis: Can dramatically reduce reaction times and improve yields.

In Situ Ligand Formation: An advanced strategy involves the "one-pot" synthesis of MOFs, where the ligand is formed in situ from its precursors during the framework assembly process. researchgate.net Exploring conditions for the in situ reaction of cyanuric chloride and 4-hydroxypyridine in the presence of metal ions could streamline the production of new materials and potentially trap kinetic or metastable phases.

The ultimate goal is to develop a robust, cost-effective, and environmentally benign synthesis that can produce the ligand at a scale sufficient for practical applications.

Exploration of Novel Architectures and Multifunctional Materials

The true value of this compound lies in its role as a tripodal linker for constructing crystalline materials. The key structural feature distinguishing it from the more extensively studied 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) is the ether linkage, which imparts significant conformational flexibility. This flexibility is a critical design element that can be exploited to create novel and dynamic material architectures.

The introduction of the ether bridge is expected to profoundly influence the resulting framework properties, creating opportunities for materials with responsive behaviors not typically seen in frameworks built from rigid linkers. unimi.it

| Structural Feature | This compound (Target Ligand) | 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT Analogue) |

|---|---|---|

| Linkage Type | Ether (C-O-C) | Direct (C-C) |

| Rotational Freedom | High, due to flexible C-O bonds. | Restricted, due to C-C bond between aromatic rings. |

| Predicted Flexibility | High | Low (Rigid) |

| Potential for H-Bonding | Ether oxygen can act as a hydrogen bond acceptor. | No H-bond accepting sites on the linker bridge. |

| Impact on MOF Architecture | May lead to flexible, "breathing" frameworks, complex network interpenetration, and guest-induced structural transformations. | Typically forms rigid, robust frameworks with predictable topologies. researchgate.netrsc.org |

Directions for Material Exploration:

Flexible MOFs: The ligand's flexibility should be harnessed to target frameworks that exhibit dynamic responses to external stimuli such as guest molecule inclusion, temperature, or pressure.

Multifunctional Materials: The inherent chemical functionalities—a π-deficient triazine core, coordinating pyridyl groups, and ether linkages—suggest a range of applications to be investigated:

Gas Adsorption and Separation: The triazine moiety and nitrogen-rich structure could provide strong affinity for specific gas molecules like CO2. bohrium.com

Sensing: Frameworks could be designed for the selective detection of pollutants, analogous to MOFs built from the related ligand 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), which are effective in detecting antibiotics. rsc.orgmdpi.com

Photocatalysis: The conjugated π-system offers potential for photocatalytic degradation of organic pollutants, a property also demonstrated by TCPT-based MOFs. mdpi.com

Heterogeneous Catalysis: The basic nitrogen sites on the pyridine (B92270) rings can serve as active centers for catalysis.

Integration of Advanced Characterization Techniques

To fully understand and engineer materials derived from this flexible ligand, future research must integrate a suite of advanced, often in situ, characterization techniques. Standard bulk analysis provides only a static picture; a deeper understanding requires probing the dynamic nature of these materials under operational conditions. unimi.it

| Technique | Potential Future Research Application |

|---|---|

| In Situ / Operando X-ray Diffraction (PXRD) | Observe real-time structural changes, such as framework breathing or phase transitions, during gas adsorption/desorption cycles or catalytic reactions. unimi.it |

| Solid-State NMR Spectroscopy | Probe the local chemical environment and dynamics of the ligand within the framework, and characterize host-guest interactions with high precision. |

| Advanced Fluorescence Microscopy (e.g., FLIM, FRET) | Visualize the spatial distribution of functional groups and nanoscale defects within single crystals, which is crucial for understanding structure-property relationships. wuttkescience.com |

| High-Resolution Transmission Electron Microscopy (HR-TEM) | Provide direct, atomic-scale imaging of crystal structures, especially for 2D materials or nanoscale crystals, to identify defects and growth patterns. bioengineer.org |

| Computational Modeling (MD, DFT) | Predict stable framework topologies, simulate the dynamics of framework flexibility, and elucidate reaction mechanisms for catalytic or photocatalytic processes. bioengineer.orgnih.gov |

| Neutron Scattering | Precisely locate adsorbed guest molecules (especially H2 or CH4) and study low-frequency framework vibrations (phonons) related to structural flexibility. |

The synergy between these advanced characterization methods and computational modeling will be essential to establish clear design principles for creating materials with desired functions from this versatile building block. bioengineer.org

Interdisciplinary Research Opportunities and Challenges

The unique characteristics of this compound open avenues for collaboration across multiple scientific disciplines. However, translating its potential into practical outcomes requires addressing significant challenges.

Opportunities:

Materials Science: The ligand's flexibility could be used to design novel "soft" crystalline materials with unique mechanical properties, such as elasticity or stimuli-responsive behavior, drawing inspiration from work on flexible organic crystals. researchgate.netnih.gov

Environmental Chemistry: MOFs derived from this ligand could be developed as next-generation sorbents for carbon capture or for the adsorptive removal and photocatalytic degradation of persistent organic pollutants from water. rsc.orgmdpi.comresearchgate.net

Catalysis: The strategic placement of metal nodes and functional organic linkers could create highly active and selective heterogeneous catalysts for fine chemical synthesis, with the potential for easy separation and recycling.

Biomedical Applications: While highly speculative, the general class of triazine compounds has been explored for various biological activities. nih.govresearchgate.net Long-term research could investigate the potential of biocompatible frameworks based on this ligand for applications such as controlled drug delivery, though this would require extensive toxicological evaluation.

Challenges:

Predictive Crystal Engineering: The high conformational freedom of the ether linkage makes the a priori prediction of crystal structures exceptionally difficult. Overcoming this requires a tight feedback loop between high-throughput synthesis, advanced structural characterization, and computational screening.

Framework Stability: A primary concern for any new MOF is its chemical, thermal, and mechanical stability. The ether linkages, while providing beneficial flexibility, may also represent points of hydrolytic or thermal weakness compared to more robust C-C or amide bonds. A key research challenge will be to incorporate this ligand into frameworks that are stable enough for real-world applications.

Scalability and Processing: As with all novel materials, a significant hurdle is the transition from laboratory-scale discovery to large-scale production. Developing scalable synthesis of both the ligand and the final material, as well as methods for processing powders into usable forms (e.g., pellets, coatings), is essential for practical implementation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Tris(pyridin-4-yloxy)-1,3,5-triazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions, where cyanuric chloride reacts with pyridin-4-ol derivatives under controlled conditions. Key parameters include temperature (0–5°C for initial substitution, gradually increasing to 80–100°C for subsequent steps) and stoichiometric ratios (3:1 pyridin-4-ol to cyanuric chloride). Solvent choice (e.g., THF or DMF) and base (e.g., NaH or K₂CO₃) significantly influence yield. Purification typically involves column chromatography or recrystallization .

- Optimization Strategy : Use kinetic studies (e.g., in situ NMR) to monitor substitution progress. Adjust solvent polarity to stabilize intermediates and reduce side reactions.

Q. What characterization techniques are critical for confirming the structure and purity of this triazine derivative?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and aromatic proton environments. For example, pyridinyloxy protons resonate at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 312.33) .

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and π-stacking interactions, critical for applications in supramolecular chemistry .

Advanced Research Questions

Q. How can this triazine derivative be utilized in metal-organic frameworks (MOFs) or supramolecular assemblies?

- Methodological Answer : The compound acts as a tridentate ligand due to its three pyridinyloxy groups, coordinating with transition metals (e.g., Fe³⁺, Cu²⁺) to form MOFs. For example:

- MOF Synthesis : React with metal salts (e.g., FeCl₃) in DMF/water under solvothermal conditions (120°C, 24 hrs). Characterize porosity via BET surface area analysis .

- Supramolecular Chemistry : Exploit π-π stacking and hydrogen bonding to design liquid-crystalline phases, as demonstrated in star-shaped triazine derivatives .

Q. What strategies address low yields or instability during synthesis, particularly for intermediates?

- Methodological Answer :

- Intermediate Stabilization : Use protecting groups (e.g., trimethylsilyl for alkynes) to prevent degradation. highlights a "one-pot" method where deprotection and coupling occur sequentially, minimizing air/moisture-sensitive intermediates .

- Catalytic Systems : Introduce Cu(I) catalysts for click chemistry-based modifications, improving regioselectivity and yield (e.g., 33% yield achieved in triazole-linked triazines) .

Q. How do researchers reconcile contradictory data in solvent-dependent photophysical properties?

- Methodological Answer :

- Solvent Screening : Test polarity effects (e.g., dielectric constant) on fluorescence quantum yield. For example, conjugated triazines exhibit solvatochromism; DMSO may enhance emission intensity vs. chloroform .